Ethyl 4-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate is a benzamide derivative designed and synthesized as a potent histone deacetylase (HDAC) inhibitor. [] This compound demonstrates selectivity towards class I HDAC isoforms, making it a subject of interest for anticancer research. []
The synthesis of ethyl 4-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate is derived from a pyridazinone scaffold. [] While the specific details of its synthesis are not elaborated in the provided abstracts, the synthesis process likely involves a multi-step procedure using various reagents and reaction conditions to assemble the final compound. Further investigation into related scientific literature is required to uncover detailed synthetic procedures for this compound.
Ethyl 4-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate acts as a potent class I selective HDAC inhibitor. [] HDACs are enzymes that remove acetyl groups from histone proteins, leading to gene transcription repression. By inhibiting HDACs, this compound promotes histone acetylation, thereby potentially activating the expression of tumor suppressor genes and inducing cell cycle arrest and apoptosis in cancer cells. []
Ethyl 4-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate demonstrates promising anticancer activity. [] Research indicates its effectiveness in inhibiting the growth of human myelodysplastic syndrome (SKM-1) cells in vitro and in vivo. [] Its mechanism of action, targeting class I HDACs, suggests potential application in studying:
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2